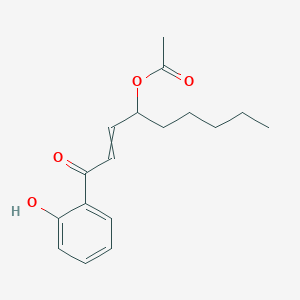
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxyphenyl group attached to a non-2-en-4-yl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate typically involves the esterification of 1-(2-hydroxyphenyl)-1-oxonon-2-en-4-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic esters.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their structure and function. The acetate moiety can undergo hydrolysis to release acetic acid, which can modulate the pH of the local environment and affect enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl propionate: Similar structure but with a propionate group instead of an acetate group.
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and an acetate moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
192440-21-4 |
|---|---|
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[1-(2-hydroxyphenyl)-1-oxonon-2-en-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-8-14(21-13(2)18)11-12-17(20)15-9-6-7-10-16(15)19/h6-7,9-12,14,19H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
SJSVRYGYPJKDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(=O)C1=CC=CC=C1O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


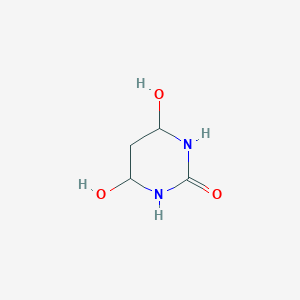
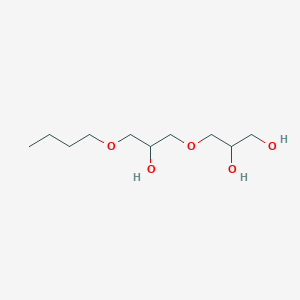
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

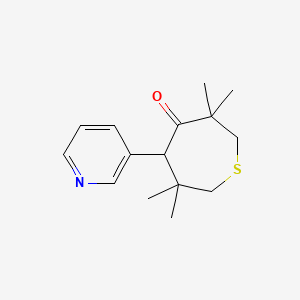
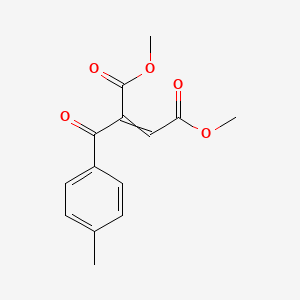

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

